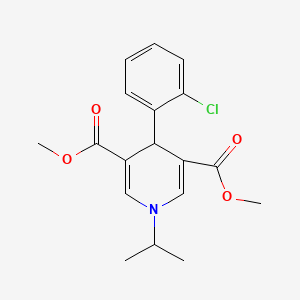
dimethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like dimethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate often involves multi-step chemical reactions, employing various catalysts and reagents to achieve the desired structure. While specific details on the synthesis of this exact compound were not directly found, research on similar compounds, such as those involving chlorophenols and pyridines, provides insight into potential methodologies that could be adapted for its synthesis. For example, studies on chlorophenols have explored their role as intermediates in the synthesis of more complex compounds, suggesting possible pathways that could be relevant for synthesizing related chemical entities (Peng et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their reactivity, stability, and overall chemical behavior. Advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, are typically employed to elucidate the structure. For compounds with similar complexity, structural analysis highlights the importance of functional groups and substitution patterns in determining the compound's properties and potential applications (Sharma & Singh, 2017).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 4-(2-chlorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, including its participation in various chemical reactions, is a key area of interest. This encompasses how the compound behaves in the presence of different reagents or under different conditions. For instance, the reactivity of chlorophenols in certain reactions has been extensively reviewed, providing a basis for understanding how similar compounds might react (Shiu et al., 1994).
Propriétés
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11(2)20-9-13(17(21)23-3)16(14(10-20)18(22)24-4)12-7-5-6-8-15(12)19/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVUBGIMVQIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-chlorophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5636088.png)

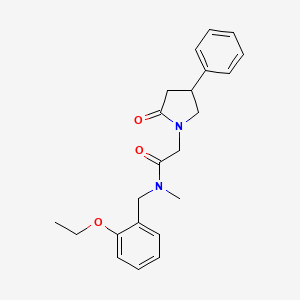
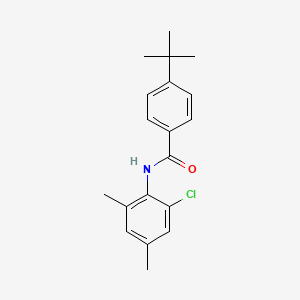
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
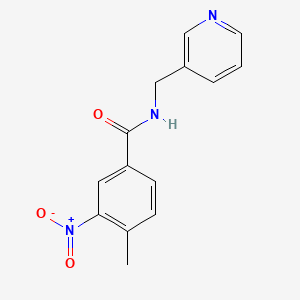
![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)
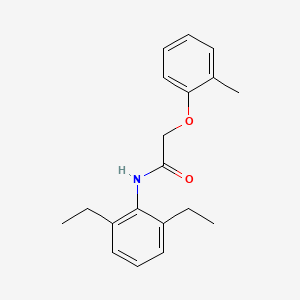
![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)
![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)
